Potassium diisopropylnaphthalenesulphonate
Description
Properties
CAS No. |
28351-20-4 |
|---|---|
Molecular Formula |
C16H19KO3S |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
potassium;2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H20O3S.K/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h5-11H,1-4H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
MEMPYGRMTOKWFJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Potassium Diisopropylnaphthalenesulphonate
The synthesis of this compound generally involves two main stages:
- Stage 1: Synthesis of diisopropylnaphthalene (specifically 2,6-diisopropylnaphthalene)
- Stage 2: Sulfonation of diisopropylnaphthalene followed by neutralization to yield the potassium salt
Synthesis of 2,6-Diisopropylnaphthalene
The key intermediate, 2,6-diisopropylnaphthalene, is prepared via alkylation of naphthalene with propylene in the presence of catalysts or acids. Several methods have been patented and documented, with variations in catalysts, reaction conditions, and purification steps.
Catalytic Alkylation and Rearrangement
- Reactants: Naphthalene and propylene gas
- Catalysts: Aluminum chloride (AlCl3), sulfuric acid (H2SO4), solid phosphoric acid, or zeolite catalysts such as HZSM-5
- Reaction Conditions: Temperature ranges from 50°C to 220°C; pressures from atmospheric to 1.5 MPa; reaction times from 2 to 7 hours depending on catalyst and temperature
The alkylation reaction produces a mixture of isopropylnaphthalene isomers, predominantly 2,6- and 2,7-diisopropylnaphthalene. A subsequent rearrangement reaction under elevated temperature and pressure with the same catalyst improves the yield of the 2,6-isomer.
Purification by Crystallization
After reaction completion, the crude mixture undergoes rectification under reduced pressure to remove volatiles and then crystallization using solvents such as ethanol, methanol, or propanol at controlled temperatures (from -10°C to 40°C). Recrystallization steps further enhance purity, achieving up to 99.5% purity of 2,6-diisopropylnaphthalene.
Representative Data Table for 2,6-Diisopropylnaphthalene Preparation
| Catalyst | Reaction Temp (°C) | Pressure (MPa) | Reaction Time (h) | Crystallization Solvent | Crystallization Temp (°C) | Purity after Recrystallization (%) |
|---|---|---|---|---|---|---|
| AlCl3 | 50 (alkylation), 200 (rearrangement) | 1.5 | 5 (alkylation), 4 (rearrangement) | Ethanol | 0 | 99.0 |
| H2SO4 | 70 (alkylation), 250 (rearrangement) | 1.0 | 3 (alkylation), 2.5 (rearrangement) | Ethanol | -5 | 99.2 |
| HZSM-5 (Zeolite) | 160 (alkylation), 200 (rearrangement) | 1.5 | 7 (alkylation), 4 (rearrangement) | Ethanol | 0 | 99.3 |
| Solid phosphoric acid | 220 (alkylation), 250 (rearrangement) | 1.0 | 3 (alkylation), 2.5 (rearrangement) | Ethanol | -5 | 99.45 |
Sulfonation of 2,6-Diisopropylnaphthalene
The sulfonation step introduces the sulfonic acid group (-SO3H) onto the naphthalene ring, typically at the 1- or 2-position relative to the diisopropyl substituents, forming diisopropylnaphthalenesulfonic acid.
- Sulfonating Agent: Concentrated sulfuric acid (typically 98%)
- Reaction Temperature: Approximately 160-166°C for sulfonation of naphthalene derivatives
- Reaction Mechanism: Electrophilic aromatic substitution where the sulfonic acid group is introduced onto the aromatic ring
Sulfonation of naphthalene derivatives is known to produce positional isomers; however, controlled conditions and subsequent purification can yield the desired sulfonic acid isomer predominantly.
Neutralization to Potassium Salt
The sulfonic acid intermediate is neutralized with potassium hydroxide or potassium carbonate to form this compound.
- Neutralization Conditions: Typically performed in aqueous solution at room temperature or slightly elevated temperatures
- Product Isolation: Precipitation, filtration, and drying yield the potassium salt in pure form
Analytical and Purification Considerations
- Purity Assessment: High-performance liquid chromatography (HPLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the purity and isomeric composition.
- Crystallization: Multiple recrystallization steps using alcohol solvents are critical to achieving high purity (>99%) of the diisopropylnaphthalene intermediate and the final sulphonate salt.
- Yield Optimization: Reaction parameters such as temperature, pressure, catalyst type, and reaction time are optimized to maximize yield and selectivity for the 2,6-isomer.
Summary Table: Overall Preparation Process
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| Alkylation of Naphthalene | Naphthalene + Propylene, AlCl3 or H2SO4 catalyst, 50-220°C, 1-1.5 MPa, 2-7 h | Mixture of diisopropylnaphthalene isomers | Catalyst choice affects selectivity |
| Rearrangement | Same catalyst, elevated temp (200-300°C), pressure 0.5-1.5 MPa, 1-4 h | Increased 2,6-diisopropylnaphthalene content | Improves isomer ratio |
| Crystallization & Recrystallization | Ethanol, methanol, or propanol at 0 to -10°C | Purified 2,6-diisopropylnaphthalene (up to 99.5% purity) | Multiple recrystallizations needed |
| Sulfonation | Concentrated H2SO4, 160-166°C | Diisopropylnaphthalenesulfonic acid | Electrophilic aromatic substitution |
| Neutralization | Potassium hydroxide or carbonate, aqueous solution | This compound | Precipitation and drying |
Chemical Reactions Analysis
Types of Reactions: Potassium diisopropylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to diisopropylnaphthalene.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, reduced hydrocarbons, and substituted naphthalene compounds .
Scientific Research Applications
Pharmaceutical Applications
Potassium diisopropylnaphthalenesulphonate serves as a surfactant in pharmaceutical formulations, enhancing the solubility and bioavailability of poorly soluble drugs. Its role as a wetting agent is crucial in the development of effective drug delivery systems.
Case Study: Drug Formulation
In a study focused on improving the solubility of diclofenac, a poorly water-soluble anti-inflammatory drug, this compound was utilized to enhance the dissolution rate. The results indicated a significant increase in drug absorption, facilitating faster therapeutic effects. The formulation demonstrated improved stability and reduced aggregation during processing, making it suitable for commercial applications .
Agricultural Applications
In agriculture, this compound is employed as a dispersant and wetting agent in pesticide formulations. Its ability to improve the distribution and efficacy of active ingredients is vital for enhancing crop protection.
Data Table: Agricultural Formulations
| Application Type | Active Ingredient | Surfactant Used | Effectiveness |
|---|---|---|---|
| Herbicide Formulation | Isoxaflutole | This compound | Improved dispersibility |
| Fungicide Preparation | Triazole-based compounds | This compound | Enhanced coverage |
The use of this surfactant has shown to improve the efficacy of herbicides by increasing their adherence to plant surfaces, thereby reducing runoff and enhancing absorption .
Environmental Remediation
This compound is also applied in environmental contexts, particularly in bioremediation processes. Its surfactant properties assist in mobilizing contaminants from soil and water, facilitating their removal or degradation.
Case Study: Bioremediation of Heavy Metals
Research indicates that this compound can enhance the bioremediation rates of heavy metals such as chromium from contaminated water sources. By forming micellar aggregates, it increases the solubility of metal ions, allowing for more efficient extraction and treatment processes .
Industrial Cleaning Agents
In industrial applications, this compound is utilized as an effective cleaning agent due to its emulsifying properties. It helps in breaking down oils and greases, making it valuable in various cleaning formulations.
Data Table: Cleaning Agent Formulations
| Industry | Cleaning Application | Surfactant Used | Performance |
|---|---|---|---|
| Metalworking | Oil removal | This compound | High emulsification |
| Food Processing | Equipment sanitation | This compound | Non-toxic formulation |
This surfactant's non-toxic nature makes it suitable for food-related applications where safety is paramount .
Mechanism of Action
The mechanism of action of potassium diisopropylnaphthalenesulphonate involves its ability to interact with hydrophobic and hydrophilic molecules. It enhances the solubility of hydrophobic compounds by forming micelles, which encapsulate the hydrophobic molecules and allow them to disperse in aqueous solutions. This property is particularly useful in various industrial and research applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare potassium diisopropylnaphthalenesulphonate with structurally and functionally related sulfonates:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Structural Variations and Hydrophobicity
- Potassium vs. Sodium Salts : The potassium analog has a marginally higher molecular weight (330.48 vs. 314.38 g/mol) due to the larger ionic radius of K⁺ compared to Na⁺. Both share identical LogP values (5.07), indicating similar solubility profiles .
- Isopropyl vs. Isobutyl Substituents : Sodium diisobutylnaphthalenesulphonate (CAS: 27213-90-7) has longer branched alkyl chains, likely increasing hydrophobicity compared to the isopropyl variant. However, LogP data for the isobutyl analog are unavailable .
Applications Sodium Diisopropylnaphthalenesulphonate is a key component in agrochemicals (e.g., BASF’s Acrobat MZ), where it acts as a dispersant. Its occupational exposure limit (OEL) is 0.67 mg/m³ . Calcium Bis(diisopropylnaphthalenesulphonate) (CAS: 80137-60-6) is registered under REACH but lacks detailed application data. Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is restricted to R&D due to hazards like severe eye irritation .
Safety and Regulatory Profiles Sodium Diisopropylnaphthalenesulphonate is classified as Acute Toxicity 4 (oral/inhalation), Eye Damage 1, and STOT SE 3 (respiratory irritation). It also poses risks to aquatic life (H412) . Dipotassium 7-hydroxynaphthalene-1,3-disulphonate requires stringent handling (e.g., ventilation, PPE) to mitigate respiratory and ocular hazards .
Table 2: Hazard Comparison
Research Findings and Industrial Relevance
- Performance in Formulations : Sodium diisopropylnaphthalenesulphonate’s lower molecular weight (vs. calcium/potassium salts) may enhance diffusion rates in liquid formulations, making it preferable for agrochemicals .
- Environmental Impact : Sodium and potassium salts exhibit comparable aquatic toxicity (Chronic Category 3), necessitating careful disposal to avoid water contamination .
- Thermal Stability : Calcium bis(diisopropylnaphthalenesulphonate)’s higher molecular weight and divalent counterion likely improve thermal stability, though experimental data are needed .
Biological Activity
Potassium diisopropylnaphthalenesulphonate (K-DIPNS) is a surfactant derived from naphthalene, known for its applications in various industrial and pharmaceutical contexts. This article explores the biological activity of K-DIPNS, focusing on its toxicity, metabolic pathways, and potential therapeutic applications.
Chemical Structure and Properties
K-DIPNS is a potassium salt of diisopropylnaphthalenesulfonic acid. The compound exhibits amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments. Its chemical structure facilitates its use as a surfactant, which can influence its biological interactions.
Toxicity Studies
Recent studies have evaluated the toxicity of K-DIPNS and related compounds. The U.S. Environmental Protection Agency (EPA) assessed various naphthalenesulfonate compounds, indicating that they are not expected to be acutely toxic, mutagenic, or genotoxic at high doses (up to 1000 mg/kg/day) . Specifically, the toxicity profile suggests minimal developmental or reproductive effects, with no evidence of neurotoxicity or immunotoxicity observed in animal models .
Metabolism and Pharmacokinetics
The metabolism of K-DIPNS is characterized by rapid excretion and minimal absorption due to its higher molecular weight polymeric structure. Studies indicate that these compounds are likely excreted unchanged in feces, suggesting a low bioavailability . The potential for metabolic activation through cytochrome P-450 enzymes may lead to the formation of alternative metabolites; however, these are also expected to be readily conjugated and excreted .
In Vivo Studies
In vivo studies have shown that exposure to naphthalene derivatives can lead to specific lung toxicity in mice, characterized by necrosis of bronchiolar epithelial cells . While K-DIPNS itself has not been directly implicated in such effects, the structural similarities suggest a need for caution in exposure assessments.
Clinical Applications
K-DIPNS has been investigated for its potential therapeutic applications. For instance, calcium polystyrene sulfonate (a related sulfonate compound) has demonstrated efficacy in treating hyperkalemia in patients with chronic kidney disease . Although K-DIPNS is not directly studied in this context, the similarities in chemical structure suggest that it may possess similar therapeutic properties.
Table 1: Toxicity Profile of Naphthalenesulfonates
| Compound | Acute Toxicity (mg/kg) | Mutagenicity | Carcinogenicity | Developmental Effects |
|---|---|---|---|---|
| This compound | 1000 | Negative | Negative | None |
| Calcium polystyrene sulfonate | 15-30 | Negative | Negative | None |
| Sodium naphthalenesulfonate | 1000 | Negative | Negative | None |
Q & A
Q. What are the established methodologies for synthesizing potassium diisopropylnaphthalenesulphonate, and how can purity be ensured during synthesis?
this compound is typically synthesized via sulfonation of diisopropylnaphthalene followed by neutralization with potassium hydroxide. Critical steps include controlling sulfonation temperature (70–90°C) to avoid side reactions and using ion-exchange chromatography to isolate the potassium salt . Purity during synthesis is ensured by iterative recrystallization in ethanol-water mixtures and monitoring via thin-layer chromatography (TLC) for byproduct removal .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming substitution patterns on the naphthalene ring (e.g., ¹H NMR: δ 1.2–1.4 ppm for isopropyl methyl groups) .
- UV-Vis Spectroscopy : To assess electronic transitions in aromatic systems (λ~270 nm for naphthalene sulfonates) .
- Titrimetry : Potentiometric titration with silver nitrate to quantify sulfonate groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (330.484 g/mol) and fragmentation patterns .
Q. How can researchers determine the solubility profile of this compound in different solvents?
Systematic solubility studies involve:
- Preparing saturated solutions in solvents (e.g., water, ethanol, acetone) at 25°C and 50°C.
- Quantifying dissolved compound via gravimetric analysis after solvent evaporation .
- Correlating results with logP values (experimental logP ≈ 5.07) to predict partitioning behavior in biphasic systems .
Q. What protocols are recommended for assessing the purity of this compound in laboratory settings?
Purity assessment combines:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ=254 nm) to separate and quantify impurities .
- Elemental Analysis : Confirming %C, %H, and %S deviations ≤0.3% from theoretical values .
- Karl Fischer Titration : Measuring water content (<0.5% w/w) to ensure anhydrous conditions for hygroscopic samples .
Advanced Research Questions
Q. How can researchers evaluate the thermal stability of this compound under varying experimental conditions?
Advanced methods include:
- Thermogravimetric Analysis (TGA) : Heating at 10°C/min under nitrogen to identify decomposition temperatures (typically >250°C for sulfonates).
- Differential Scanning Calorimetry (DSC) : Detecting phase transitions (e.g., melting points) and exothermic degradation events .
- Isothermal Aging Studies : Storing samples at 80°C for 48 hours and analyzing structural integrity via FT-IR for sulfonate group stability (S=O stretching at 1180–1200 cm⁻¹) .
Q. What experimental strategies are suitable for analyzing synergistic interactions between this compound and other surfactants?
Design experiments such as:
- Critical Micelle Concentration (CMC) Studies : Conducting surface tension measurements (Wilhelmy plate method) to compare CMC values in binary surfactant systems .
- Fluorescence Quenching : Using pyrene as a probe to monitor micelle formation dynamics in mixed systems .
- Zeta Potential Measurements : Assessing colloidal stability changes in aqueous dispersions with varying surfactant ratios .
Q. How should researchers address contradictions in published data on this compound’s reactivity or performance?
Resolve discrepancies by:
- Cross-Validation : Replicating conflicting studies under standardized conditions (e.g., pH 7.0, 25°C) .
- Meta-Analysis : Statistically aggregating data from multiple sources to identify outliers or methodological biases .
- Advanced Characterization : Using X-ray crystallography or DFT calculations to clarify molecular interactions that may explain variability .
Q. What advanced techniques are recommended for detecting trace impurities or degradation products in this compound?
Employ:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Hyphenated systems (e.g., Q-TOF) to identify low-abundance impurities (e.g., residual diisopropylnaphthalene) with ppm-level sensitivity .
- 2D NMR (COSY, HSQC) : Resolving overlapping signals from degradation byproducts in complex mixtures .
- Ion Mobility Spectrometry : Differentiating isobaric impurities based on collisional cross-section differences .
Q. What safety and handling protocols are critical for working with this compound in research laboratories?
Key protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during weighing or solvent-based procedures to avoid inhalation of fine particulates .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
- Waste Disposal : Segregate as halogenated waste for incineration at licensed facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
